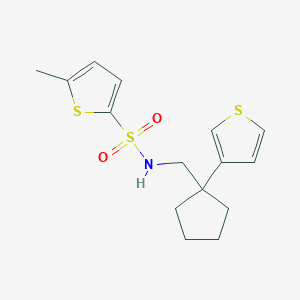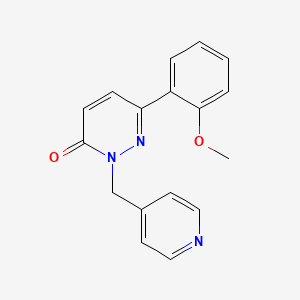
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. It has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been found to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Structural and Photophysical Studies
Researchers have synthesized ligands and metal complexes to explore their structural and photophysical properties. For instance, Stetsiuk et al. (2019) prepared a ligand related to the chemical structure and analyzed its zinc(II) and cadmium(II) metal complexes, revealing distorted coordination geometries and luminescence upon chelation with metal ions, indicating potential applications in materials science and photophysical research (Stetsiuk, El-Ghayoury, Hauser, & Avarvari, 2019).
Synthesis and Potential Therapeutic Applications
The synthesis of novel compounds with structural similarities to the compound of interest has been reported, aiming at potential therapeutic applications. Sharma and Bansal (2016) synthesized new derivatives and evaluated them for anti-inflammatory and analgesic activities, identifying compounds with significant COX-2 selectivity and minimal side effects, suggesting the potential of such structures in drug development for inflammation and pain management (Sharma & Bansal, 2016).
Antimicrobial and Antibacterial Activity
Studies have also focused on the antimicrobial and antibacterial activities of derivatives. Mohamed (2004) synthesized a derivative and investigated its antibacterial activity against various bacteria, showing significant activity, which suggests the compound's relevance in developing new antimicrobial agents (Mohamed, 2004).
Synthesis of Derivatives for Antioxidant Properties
Research on synthesizing derivatives for exploring antioxidant properties has been conducted. Wijtmans et al. (2004) reported on the synthesis of a series of pyridinols, highlighting their potential as chain-breaking antioxidants in organic chemistry and possibly in pharmacological contexts, demonstrating the compound's versatility and potential in various scientific applications (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Biomass-Derived Polymer Feedstock
There's research into using similar structures as biomass-derived polymer feedstocks, indicating a shift towards more sustainable sources for high-performance polymers. Qi et al. (2019) synthesized a pyridazine-based compound from biomass and highlighted its application in creating epoxy resins with superior thermal and mechanical properties, suggesting the potential of such compounds in sustainable material science (Qi et al., 2019).
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-16-5-3-2-4-14(16)15-6-7-17(21)20(19-15)12-13-8-10-18-11-9-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXBAMKABSNAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2870951.png)
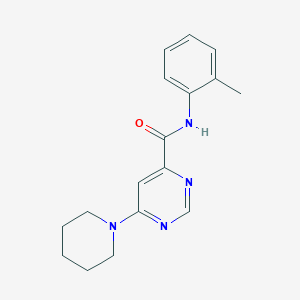

![2-(benzo[d]isoxazol-3-yl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2870954.png)
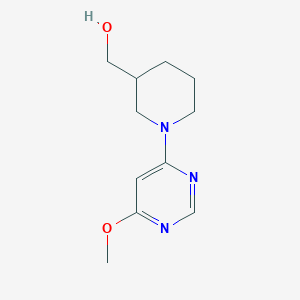
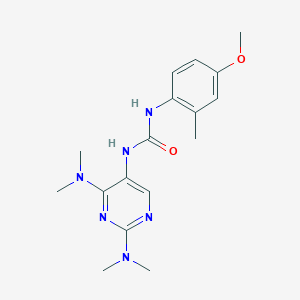

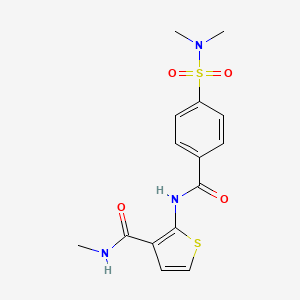
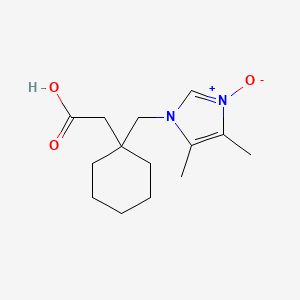
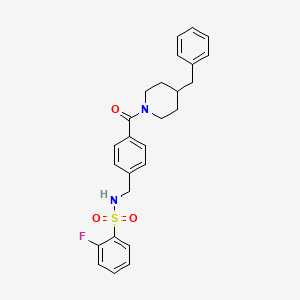
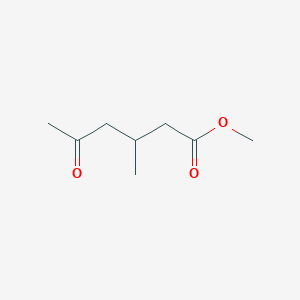
![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2870968.png)
